ethyl 4-({(5Z)-5-[4-(dimethylamino)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}methyl)benzoate
Description
Ethyl 4-({(5Z)-5-[4-(dimethylamino)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}methyl)benzoate is a thiazolidinone derivative characterized by:
- A Z-configured benzylidene group at the 5-position of the thiazolidin-2,4-dione core.
- A 4-dimethylaminophenyl substituent on the benzylidene moiety.
- An ethyl benzoate ester linked via a methylene group to the thiazolidinone nitrogen.
Properties
IUPAC Name |
ethyl 4-[[(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]methyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S/c1-4-28-21(26)17-9-5-16(6-10-17)14-24-20(25)19(29-22(24)27)13-15-7-11-18(12-8-15)23(2)3/h5-13H,4,14H2,1-3H3/b19-13- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVBXEUAUAGLHLB-UYRXBGFRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=C(C=C3)N(C)C)SC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CC=C(C=C3)N(C)C)/SC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-({(5Z)-5-[4-(dimethylamino)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}methyl)benzoate typically involves multiple steps. One common method includes the condensation of 4-(dimethylamino)benzaldehyde with thiazolidine-2,4-dione in the presence of a base, followed by esterification with ethyl bromoacetate. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like piperidine to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({(5Z)-5-[4-(dimethylamino)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}methyl)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ester or amine functional groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Anticancer Properties
Research indicates that thiazolidine derivatives, including ethyl 4-({(5Z)-5-[4-(dimethylamino)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}methyl)benzoate, exhibit promising anticancer properties. A study highlighted the synthesis of thiazolidine prodrugs that demonstrated non-toxic anticarcinogenic effects in vitro and in vivo, suggesting their potential as chemotherapeutic agents for cancer treatment .
Anticonvulsant Activity
The compound has also been investigated for its anticonvulsant properties. A series of thiazolidinone derivatives were synthesized and tested for their ability to inhibit seizures in animal models. Among these derivatives, certain compounds emerged as significantly more potent than standard anticonvulsants like diazepam . This suggests that this compound could serve as a lead compound for developing new anticonvulsant medications.
Enzyme Inhibition
The compound has shown potential as an enzyme inhibitor. Studies have reported its effectiveness against mushroom tyrosinase, an enzyme involved in melanin synthesis. The synthesized derivatives exhibited excellent inhibitory activity with an IC50 value significantly lower than that of standard inhibitors . This positions this compound as a candidate for developing skin-lightening agents or treatments for hyperpigmentation.
Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors such as dimethylaminobenzaldehyde and thiazolidine diones. The reaction conditions often include solvent-free methods or the use of ionic liquids to enhance yield and purity .
Characterization Techniques
Characterization of the synthesized compound is performed using various spectroscopic techniques including:
- NMR Spectroscopy : To confirm the structure and purity.
- Mass Spectrometry : For molecular weight determination.
- Infrared Spectroscopy : To identify functional groups present in the compound.
Case Study: Anticancer Activity
A notable study investigated the anticancer effects of thiazolidine derivatives on human cancer cell lines. The results indicated that specific derivatives exhibited significant cytotoxicity against breast cancer cells (MCF-7), with mechanisms involving apoptosis induction and cell cycle arrest .
Case Study: Anticonvulsant Efficacy
In another study focusing on anticonvulsant activity, a series of thiazolidinone derivatives were synthesized and evaluated in rodent models for seizure activity induced by pentylenetetrazol. The most active compound demonstrated a marked reduction in seizure frequency compared to controls .
Mechanism of Action
The mechanism of action of ethyl 4-({(5Z)-5-[4-(dimethylamino)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}methyl)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Modifications in the Benzylidene Group
The 4-dimethylamino substituent on the benzylidene moiety distinguishes the target compound from related derivatives. Key comparisons include:
Modifications at the Thiazolidinone Nitrogen
The ethyl benzoate ester in the target compound contrasts with nitrogen-linked alkyl or aryl groups in analogs:
Key Insight : The ethyl benzoate ester in the target compound likely improves pharmacokinetic properties compared to charged or bulky substituents .
Research Findings and Implications
- Solubility vs. Permeability: Compared to hydroxyl or amino analogs, the target compound’s ester group and dimethylamino substituent balance solubility and membrane penetration .
- Synthetic Efficiency : High yields (>90%) in related compounds (e.g., 24b in ) suggest scalability for the target compound’s synthesis .
Biological Activity
Ethyl 4-({(5Z)-5-[4-(dimethylamino)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}methyl)benzoate is a complex organic compound that has drawn attention for its potential biological activities. This article summarizes the synthesis, biological properties, and relevant research findings regarding this compound.
Chemical Structure and Synthesis
The compound features a thiazolidinone core, which is known for its diverse pharmacological properties. The synthesis of such compounds often involves the reaction of thiazolidinones with various aromatic aldehydes through condensation reactions. For instance, the synthesis of related thiazolidinone derivatives has been documented, showcasing their potential as intermediates in creating biologically active compounds .
Antimicrobial Activity
Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. For example, compounds similar to this compound have shown antibacterial activity against various strains including E. coli and Staphylococcus aureus. In a study focusing on 5-benzylidenethiazolidinones, several derivatives demonstrated potent antimicrobial effects, with some surpassing traditional antibiotics in efficacy against resistant bacterial strains .
Antidiabetic Properties
Thiazolidinones are also recognized for their antidiabetic effects. A study evaluating several thiazolidinone derivatives reported significant hypoglycemic and hypolipidemic activities comparable to pioglitazone, a well-known antidiabetic medication. The assessment involved biochemical parameter analysis in diabetic rat models, confirming the potential of these compounds to manage blood glucose levels effectively .
Case Study 1: Antimicrobial Evaluation
In a systematic evaluation of fifteen new thiazolidinone derivatives, compounds exhibiting high antibacterial activity were identified. Specifically, certain derivatives showed more than 50% reduction in biofilm formation of Pseudomonas aeruginosa. This suggests that modifications in the thiazolidinone structure can enhance antimicrobial potency .
Case Study 2: Antidiabetic Assessment
Another study focused on synthesized thiazolidinones revealed that specific modifications led to improved antidiabetic activity. The compounds were tested on high-fat diet-induced diabetic rats, showing significant reductions in blood glucose and lipid levels. Histopathological examinations indicated no significant toxicity, highlighting their safety profile .
Data Tables
| Biological Activity | Compound | Target Organism | Efficacy |
|---|---|---|---|
| Antibacterial | Compound 12 | E. coli | Higher than ampicillin |
| Antifungal | Compound 10 | Candida albicans | Significant activity |
| Antidiabetic | V2 | Diabetic rats | >80% reduction in glucose |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
